molecular formula C4H9ClF3NOS B2690639 2-(2-Aminoethanesulfinyl)-1,1,1-trifluoroethane hydrochloride CAS No. 1955498-37-9

2-(2-Aminoethanesulfinyl)-1,1,1-trifluoroethane hydrochloride

Cat. No.: B2690639
CAS No.: 1955498-37-9
M. Wt: 211.63
InChI Key: QXLPIERUEIONHN-UHFFFAOYSA-N
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Description

2-(2-Aminoethanesulfinyl)-1,1,1-trifluoroethane hydrochloride is an organic compound known for its unique chemical properties and applications in various scientific fields. This compound is characterized by the presence of an amino group, a sulfinyl group, and a trifluoromethyl group, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Aminoethanesulfinyl)-1,1,1-trifluoroethane hydrochloride typically involves multiple steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-aminoethanethiol and trifluoroacetic anhydride.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide to facilitate the formation of the sulfinyl group.

    Purification: The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the increased volume of reactants.

    Automated Processes: Implementing automated processes to ensure consistent reaction conditions and product quality.

    Quality Control: Rigorous quality control measures to monitor the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-Aminoethanesulfinyl)-1,1,1-trifluoroethane hydrochloride undergoes various chemical reactions, including:

    Oxidation: The sulfinyl group can be oxidized to a sulfonyl group using oxidizing agents such as hydrogen peroxide.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The amino group can participate in substitution reactions, forming new compounds with different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

Scientific Research Applications

2-(2-Aminoethanesulfinyl)-1,1,1-trifluoroethane hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-(2-Aminoethanesulfinyl)-1,1,1-trifluoroethane hydrochloride exerts its effects involves:

    Molecular Targets: The compound interacts with specific molecular targets, such as enzymes or receptors, altering their activity.

    Pathways Involved: It may modulate biochemical pathways, influencing processes like signal transduction or metabolic reactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-Aminoethanesulfonyl fluoride hydrochloride
  • 2-Aminoethanesulfonyl chloride
  • 2-Aminoethanesulfonic acid

Uniqueness

Compared to similar compounds, 2-(2-Aminoethanesulfinyl)-1,1,1-trifluoroethane hydrochloride is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring specific electronic and steric characteristics.

Properties

IUPAC Name

2-(2,2,2-trifluoroethylsulfinyl)ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8F3NOS.ClH/c5-4(6,7)3-10(9)2-1-8;/h1-3,8H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXLPIERUEIONHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CS(=O)CC(F)(F)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9ClF3NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1955498-37-9
Record name 2-(2-aminoethanesulfinyl)-1,1,1-trifluoroethane hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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